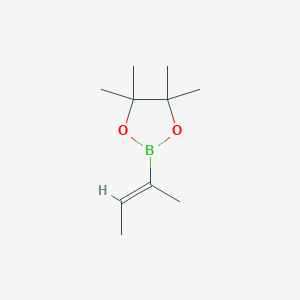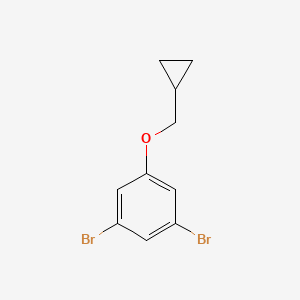
1,3-Dibromo-5-(cyclopropylmethoxy)benzene
Übersicht
Beschreibung
1,3-Dibromo-5-(cyclopropylmethoxy)benzene, also known as DB-5CP, is a chemical compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is synthesized by the reaction of 1,3-dibromobenzene and cyclopropylmethanol. DB-5CP is a versatile compound that has been used in a range of studies, including biochemical and physiological research, as well as a wide range of laboratory experiments. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DB-5CP.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a solvent in the production of polyurethanes. Additionally, 1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the control of cell growth and differentiation, and the regulation of metabolic pathways.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins, which can then lead to changes in biochemical and physiological processes. For example, 1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin. Additionally, the compound has been shown to interact with certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin. Additionally, the compound has been shown to interact with certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been shown to alter the expression of certain genes, which can lead to changes in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in laboratory experiments has a number of advantages. For example, the compound is relatively easy to synthesize and is available commercially at a reasonable cost. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in laboratory experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound has a limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in scientific research. For example, the compound could be used to develop new pharmaceuticals or to study the effects of certain drugs on biochemical and physiological processes. Additionally, the compound could be used to study the regulation of gene expression and the control of cell growth and differentiation. Finally, the compound could be used to study the regulation of metabolic pathways and the effects of environmental stressors on biochemical and physiological processes.
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAEHMLHSSQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736230 | |
| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
CAS RN |
918904-35-5 | |
| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


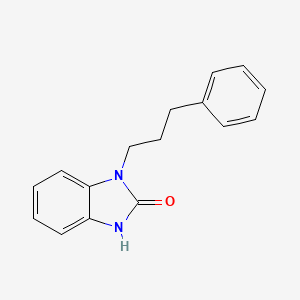



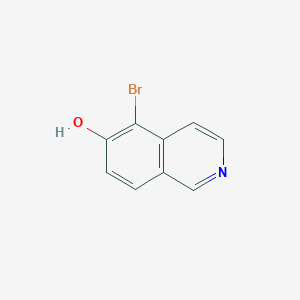
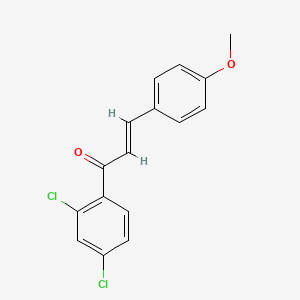
![N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide](/img/structure/B3167252.png)

![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)
![1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3167267.png)


